Cas no 79809-21-5 (1-Propen-1-ol,2-phenyl-, 1-acetate)

1-Propen-1-ol,2-phenyl-, 1-acetate structure
79809-21-5 structure
Product Name:1-Propen-1-ol,2-phenyl-, 1-acetate
CAS No:79809-21-5
MF:C11H12O2
MW:176.211783409119
CID:568433
PubChem ID:162280
Update Time:2025-04-19

1-Propen-1-ol,2-phenyl-, 1-acetate Chemical and Physical Properties

Names and Identifiers

    • 1-Propen-1-ol,2-phenyl-, 1-acetate
    • 2-phenylprop-1-enyl acetate
    • 2-phenylpropenyl acetate
    • 1-Propen-1-ol, 2-phenyl-, acetate
    • 2-phenylprop-1-en-1-yl acetate
    • AI3-24758
    • Inchi: 1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3
    • InChI Key: CLCGEEANBAUENX-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C=C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 176.084
  • Monoisotopic Mass: 176.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.034
  • Boiling Point: 249.4°C at 760 mmHg
  • Flash Point: 84.8°C
  • Refractive Index: 1.52
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